molecular formula C13H15NO5 B554266 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 13504-85-3

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B554266
CAS RN: 13504-85-3
M. Wt: 265.26 g/mol
InChI Key: WWVCWLBEARZMAH-MNOVXSKESA-N
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Description

“1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” is a compound with the molecular formula C13H15NO5 . It is also known by other names such as “1-[(benzyloxy)carbonyl]-4-hydroxyproline” and “Cbz-L-Hyp-OH” among others .


Molecular Structure Analysis

The molecular weight of “1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” is 265.26 g/mol . The IUPAC name is "4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid" . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.26 g/mol . It has an XLogP3-AA value of 0.8, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

  • Organic Synthesis : Benzylic carbonyl compounds, such as the one you mentioned, are often used in organic synthesis . They can undergo various reactions including reductions . These reactions can convert the electron-withdrawing carbonyl group into electron-donating amino and alkyl groups . This can be achieved either by catalytic hydrogenation (using H2 and a catalyst), or with reducing metals in acid .

  • Preparation of Substituted Benzoic Acids : The oxidation of alkyl side-chains, a characteristic of benzylic carbonyl compounds, is often used in the preparation of substituted benzoic acids . This oxidation is usually effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

  • Reduction of Nitro Groups and Aryl Ketones : Benzylic carbonyl compounds can also be involved in the reduction of nitro groups and aryl ketones . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

  • Organic Synthesis : Benzylic carbonyl compounds, such as the one you mentioned, are often used in organic synthesis . They can undergo various reactions including reductions . These reactions can convert the electron-withdrawing carbonyl group into electron-donating amino and alkyl groups . This can be achieved either by catalytic hydrogenation (using H2 and a catalyst), or with reducing metals in acid .

  • Preparation of Substituted Benzoic Acids : The oxidation of alkyl side-chains, a characteristic of benzylic carbonyl compounds, is often used in the preparation of substituted benzoic acids . This oxidation is usually effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred . Interestingly, if the benzylic position is completely substituted this oxidative degradation does not occur (second equation, the substituted benzylic carbon is colored blue) .

  • Reduction of Nitro Groups and Aryl Ketones : Benzylic carbonyl compounds can also be involved in the reduction of nitro groups and aryl ketones . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

Safety And Hazards

While specific safety and hazard information for “1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid” was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly if the chemical comes into contact, and wearing protective gear .

properties

IUPAC Name

4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWLBEARZMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928867
Record name 1-[(Benzyloxy)carbonyl]-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

CAS RN

13504-85-3
Record name 1-Benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Benzyloxy)carbonyl]-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 6
1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

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